REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[H:24][H:25].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([S:20]([NH2:21])(=[O:22])=[O:23])[c:12]1[O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[NH2:1][c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([S:20]([NH2:21])(=[O:22])=[O:23])[c:12]1[O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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NS(=O)(=O)c1cc(C(=O)O)cc([N+](=O)[O-])c1Oc1ccccc1
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Name
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|
Type
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product
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Smiles
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Nc1cc(C(=O)O)cc(S(N)(=O)=O)c1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:26][CH2:27][OH:28].[H:24][H:25].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([S:20]([NH2:21])(=[O:22])=[O:23])[c:12]1[O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[NH2:1][c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([S:20]([NH2:21])(=[O:22])=[O:23])[c:12]1[O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)c1cc(C(=O)O)cc([N+](=O)[O-])c1Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(C(=O)O)cc(S(N)(=O)=O)c1Oc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |